1H-Tetrazol-5-ol
Overview
Description
1H-Tetrazol-5-ol is a heterocyclic compound with the molecular formula CH₂N₄O. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one oxygen atom. This compound is known for its high nitrogen content and unique structural properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride or indium(III) chloride. This method is efficient and yields high purity products . Another method involves the use of nickel(II) oxide nanoparticles as a catalyst in a multicomponent domino reaction, which offers advantages like short reaction times and high yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. This method involves the treatment of nitriles with sodium azide and triethylammonium chloride in a microwave reactor .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazol-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with halides or other electrophiles can produce a wide range of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted tetrazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1H-Tetrazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Tetrazol-5-ol involves its interaction with various molecular targets. In medicinal chemistry, it acts as a bioisostere for carboxylic acids, mimicking their properties and enhancing drug stability. The tetrazole ring can interact with enzymes and receptors, influencing biological pathways and exerting therapeutic effects . For example, it inhibits the fungal enzyme cytochrome P450, making it effective in antifungal treatments .
Comparison with Similar Compounds
1H-Tetrazol-5-ol is unique due to its high nitrogen content and versatile chemical reactivity. Similar compounds include:
1H-Tetrazole: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position, altering their chemical and biological properties.
Tetrazole Derivatives: Include compounds with additional functional groups, enhancing their applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
1,4-dihydrotetrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4O/c6-1-2-4-5-3-1/h(H2,2,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBKZAYVMSNKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NN=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167729 | |
Record name | 1H-Tetrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16421-52-6 | |
Record name | 5-Hydroxtetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016421526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Tetrazol-5-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Tetrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1H-1,2,3,4-tetrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXTETRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX7L7PLF3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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